

Physalin F: A Technical Guide to its Structure, Chemical Properties, and Biological Activity

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Compound of Interest

Compound Name: *Physalin F*

Cat. No.: *B15583145*

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Abstract

Physalin F, a naturally occurring seco-steroid isolated from plants of the *Physalis* genus, has garnered significant scientific interest due to its potent and diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure and properties of **Physalin F**. It also delves into its multifaceted pharmacological effects, including its anti-inflammatory, immunomodulatory, and anticancer properties. This document summarizes key quantitative data, outlines experimental protocols for its study, and visualizes its known signaling pathways to serve as a valuable resource for ongoing and future research and development endeavors.

Chemical Structure and Properties

Physalin F is a complex withanolide characterized by a 13,14-seco-16,24-cyclo-steroidal skeleton. Its chemical identity has been established through various spectroscopic techniques.

Table 1: Chemical and Physical Properties of **Physalin F**

Property	Value	Reference(s)
IUPAC Name	(1R,2R,4R,6S,11R,12S,15S,18S,19R,20S,21S,23R,26S)-15-hydroxy-11,18,21-trimethyl-5,17,24,28,29-pentaoxanonacyclo[17.9.1.1 ^{1'20} .0 ^{2'12} .0 ^{4'6} .0 ^{6'11} .0 ^{15'19} .0 ^{18'23} .0 ^{21'26}]triacont-8-ene-10,16,25,30-tetrone	[1]
Molecular Formula	C ₂₈ H ₃₀ O ₁₀	[2][3]
Molecular Weight	526.5 g/mol	[2][3]
CAS Number	57423-71-9	[2][3]
Appearance	White solid	[4]
Melting Point	268 °C or 295-296 °C	[3][5]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	[6]

Table 2: Spectroscopic Data for **Physalin F**

Spectroscopic Technique	Key Data and Observations	Reference(s)
¹ H-NMR	Signals corresponding to three methyl singlets, and characteristic olefinic and oxygenated methine protons.	[4]
¹³ C-NMR	Resonances confirming the presence of 28 carbons, including carbonyls, olefinic carbons, and carbons of the steroidal skeleton.	[4]
Mass Spectrometry (MS)	ESI-MS has shown a protonated molecule [M+H] ⁺ consistent with the molecular formula.	[4]
Infrared (IR) Spectroscopy	Strong absorption bands indicating the presence of hydroxyl (-OH), lactone, and α,β-unsaturated ketone functional groups.	[4]

Biological Activities and Mechanisms of Action

Physalin F exhibits a broad spectrum of biological activities, making it a promising candidate for therapeutic development.

Anticancer Activity

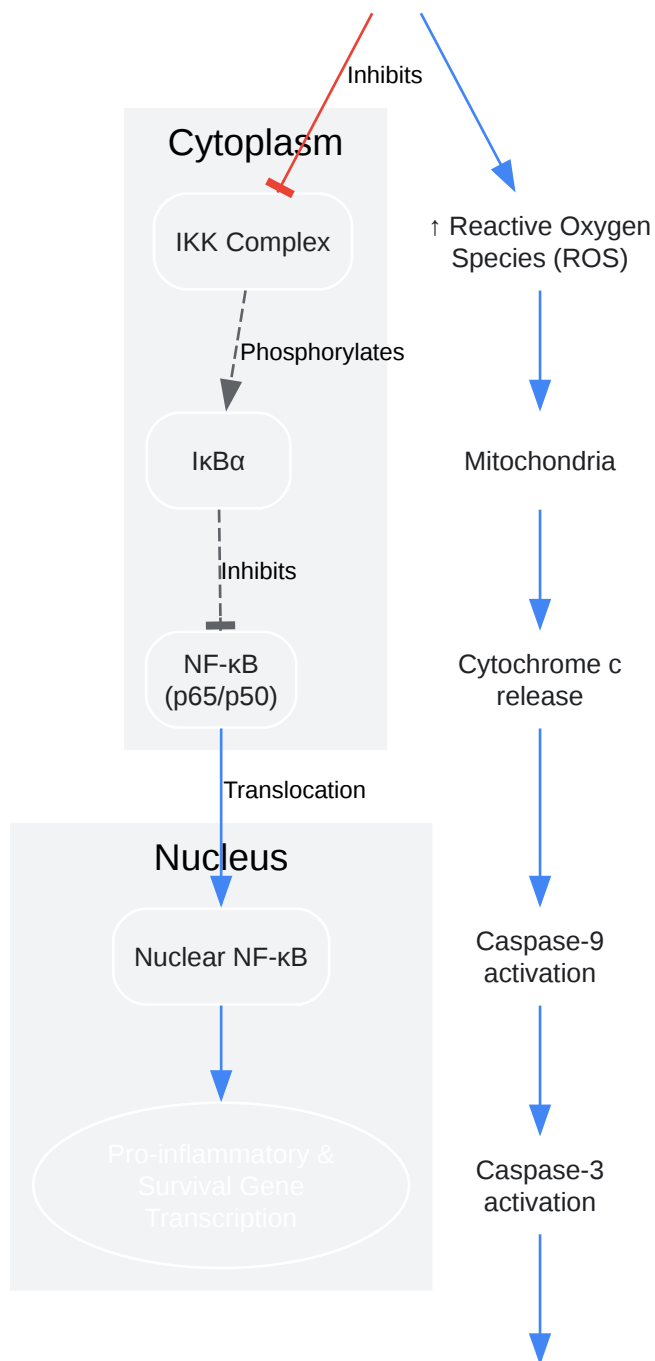
Physalin F has demonstrated significant cytotoxic effects against a variety of human cancer cell lines. Its anticancer mechanism is multifaceted, primarily involving the induction of apoptosis and cell cycle arrest.

Table 3: In Vitro Cytotoxicity of **Physalin F** (IC₅₀ Values)

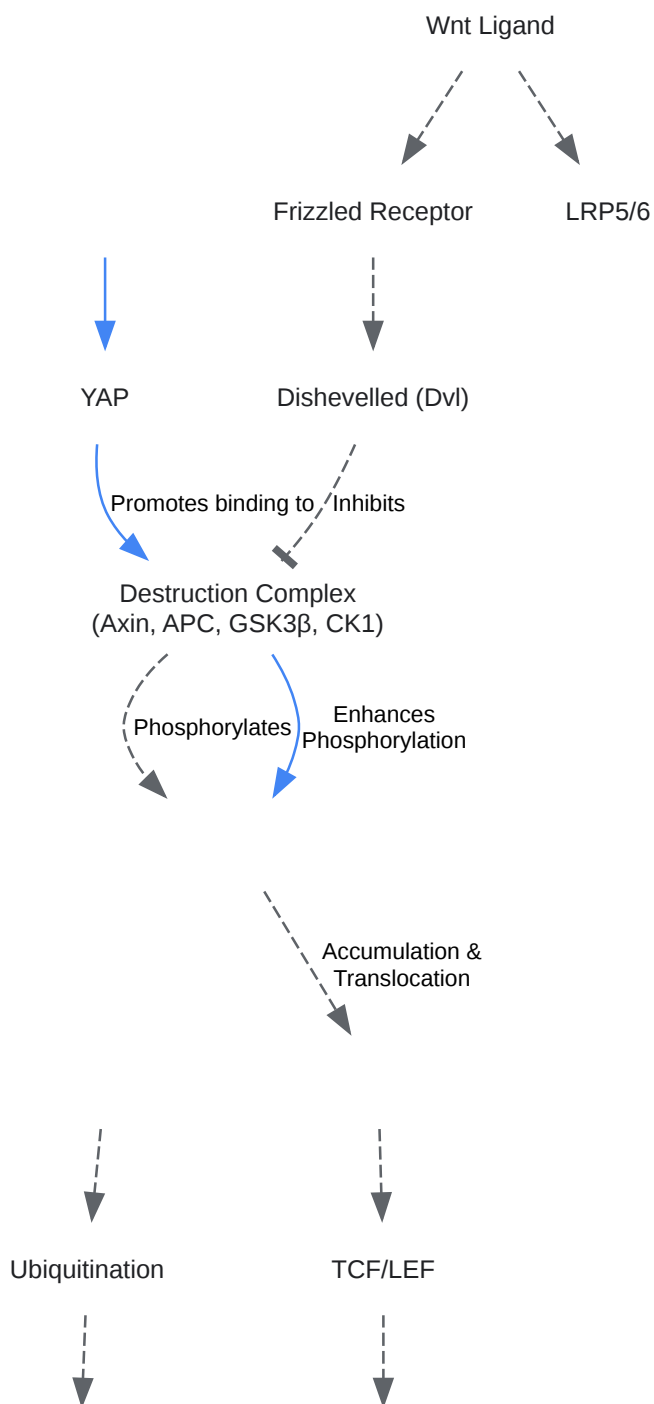
Cell Line	Cancer Type	IC ₅₀ (µg/mL)	IC ₅₀ (µM)	Reference(s)
A498	Renal Carcinoma	1.40	~2.66	[1]
ACHN	Renal Carcinoma	2.18	~4.14	[1]
UO-31	Renal Carcinoma	2.81	~5.34	[1]
H460	Non-small Cell Lung Cancer	Not specified	Not specified	[7]
A549	Non-small Cell Lung Cancer	Not specified	Not specified	[7]
H1650	Non-small Cell Lung Cancer	Not specified	Not specified	[7]
H1975	Non-small Cell Lung Cancer	Not specified	Not specified	[7]
K562	Erythroleukemia	Not specified	Not specified	[8]
APM1840	Acute T Lymphoid Leukemia	Not specified	Not specified	[8]
HL-60	Acute Promyelocytic Leukemia	Not specified	Not specified	[8]
KG-1	Acute Myeloid Leukemia	Not specified	Not specified	[8]
CTV1	Acute Monocytic Leukemia	Not specified	Not specified	[8]
B cell	Acute B Lymphoid Leukemia	Not specified	Not specified	[8]
PBMC (HTLV-1 infected)	-	Not specified	0.97 ± 0.11	[9]

In human renal carcinoma cells (A498), **Physalin F** induces apoptosis through the generation of reactive oxygen species (ROS).[2][3][6] This ROS accumulation leads to the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases-3 and -9, ultimately resulting in programmed cell death.[6][10]

Physalin F has been shown to suppress the activation of the nuclear factor-kappa B (NF- κ B) signaling pathway.[3][6] It inhibits the nuclear translocation of the p65 and p50 subunits of NF- κ B, a key transcription factor involved in inflammation, cell survival, and proliferation.[6]

Physalin F-mediated Inhibition of NF- κ B Signaling[Click to download full resolution via product page](#)**Physalin F's dual action on apoptosis and NF- κ B.**

In colorectal cancer cells, **Physalin F** has been identified as an antagonist of the Wnt/ β -catenin signaling pathway.^{[9][11]} It promotes the degradation of β -catenin by enhancing the formation of the β -catenin destruction complex.^[11] This action is mediated by promoting the binding of Yes-associated protein (YAP) to the destruction complex, which facilitates the ubiquitination and subsequent proteasomal degradation of β -catenin.^{[9][11]}

Physalin F's Impact on Wnt/ β -catenin Signaling[Click to download full resolution via product page](#)**Physalin F's** role in the Wnt/ β -catenin pathway.

Anti-inflammatory and Immunomodulatory Activities

Physalin F possesses potent anti-inflammatory and immunomodulatory properties. It has been shown to reduce paw edema in carrageenan-induced inflammation models in rats.^[12] Its immunomodulatory effects are demonstrated by its ability to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) and reduce the production of pro-inflammatory cytokines such as IL-2, IL-6, IL-10, TNF- α , and IFN- γ .^[13]

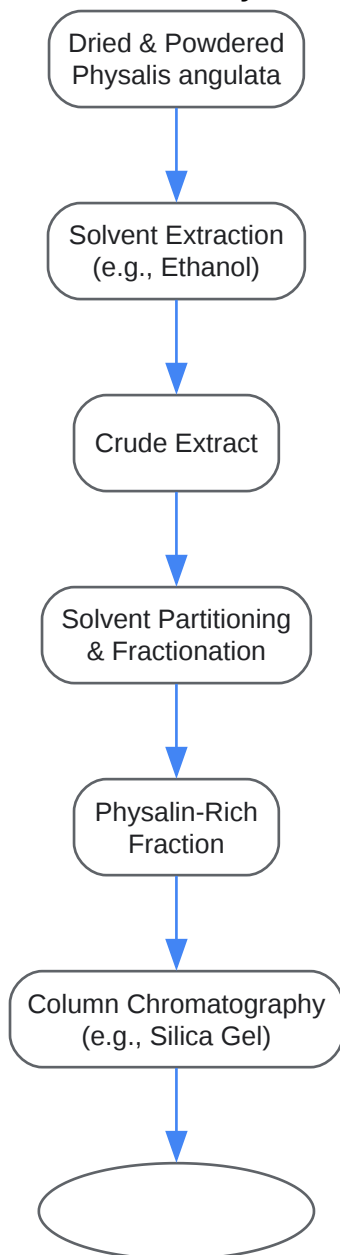
Experimental Protocols

Isolation and Purification of Physalin F

A general procedure for the isolation of physalins from *Physalis* species involves the following steps:

- **Extraction:** The dried and powdered plant material (e.g., whole plant of *Physalis angulata*) is extracted with a suitable solvent such as ethanol or dichloromethane.^{[14][15]}
- **Fractionation:** The crude extract is then subjected to systematic fractionation using different solvents to separate compounds based on polarity.^[14]
- **Chromatographic Purification:** The fractions containing physalins are further purified using column chromatography techniques, such as silica gel chromatography, to isolate pure **Physalin F**.

General Workflow for Physalin F Isolation



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A simplified workflow for isolating **Physalin F**.

Cell Viability Assay (MTT Assay)

The cytotoxic effects of **Physalin F** on cancer cells are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- **Cell Seeding:** Cancer cells (e.g., A498 renal carcinoma cells) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- **Treatment:** The cells are then treated with various concentrations of **Physalin F** (typically in a DMSO solution, with the final DMSO concentration kept low and consistent across all wells) for a defined period (e.g., 24, 48, or 72 hours).[1]
- **MTT Addition:** After the incubation period, MTT solution is added to each well, and the plate is incubated for a further 1-4 hours to allow for the formation of formazan crystals by viable cells.[16][17]
- **Solubilization:** The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).[18]
- **Absorbance Measurement:** The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control cells.[16]

Carrageenan-Induced Paw Edema Assay

The in vivo anti-inflammatory activity of **Physalin F** can be assessed using the carrageenan-induced paw edema model in rats.

- **Animal Groups:** Rats are divided into control, standard (e.g., indomethacin), and **Physalin F**-treated groups.[12]
- **Drug Administration:** **Physalin F** or the standard drug is administered (e.g., intraperitoneally or orally) at various doses 30-60 minutes before the induction of inflammation.[12]
- **Induction of Edema:** A solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.[12]
- **Paw Volume Measurement:** The paw volume is measured at different time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[12]
- **Calculation of Inhibition:** The percentage inhibition of paw edema is calculated by comparing the increase in paw volume in the treated groups to the control group.[19]

Conclusion

Physalin F is a promising natural product with a well-defined chemical structure and a range of significant biological activities. Its potent anticancer effects, mediated through the induction of apoptosis and the inhibition of key signaling pathways like NF- κ B and Wnt/ β -catenin, highlight its potential as a lead compound in oncology drug discovery. Furthermore, its anti-inflammatory and immunomodulatory properties suggest its therapeutic potential in a broader range of diseases. This technical guide provides a foundational understanding of **Physalin F**, intended to facilitate further research into its mechanisms of action and to support its development as a potential therapeutic agent.

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